

Meleagrin: A Technical Guide to Initial Mechanism of Action Studies

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Compound of Interest					
Compound Name:	Meleagrin				
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This document provides an in-depth technical overview of the initial scientific investigations into the mechanism of action of **Meleagrin**, a prenylated indole alkaloid derived from fungi of the Penicillium genus. **Meleagrin** has emerged as a compound of significant interest due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide consolidates quantitative data from foundational studies, details key experimental protocols, and visualizes the molecular pathways and workflows involved.

Anticancer Activity: Targeting the c-Met Signaling Pathway

Initial research into **Meleagrin**'s anticancer properties identified it as a potent inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase. The dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis is a known driver in the development and progression of various cancers, particularly in promoting proliferation, migration, and invasion.[1]

Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition

The cytotoxic and antiproliferative effects of **Meleagrin** have been quantified across a range of human cancer cell lines. Furthermore, its direct inhibitory effect on c-Met kinase activity has been established.



Table 1: Antiproliferative Activity of Meleagrin Against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
c-Met Dependant			
MDA-MB-231	Triple-Negative Breast Cancer	1.8	[1]
MDA-MB-468	Triple-Negative Breast Cancer	8.9	[1]
BT-474	Breast Cancer (HER2+)	6.5	[1]
SK BR-3	Breast Cancer (HER2+)	7.2	[1]
MCF7	Breast Cancer (ER+)	4.94	[1][2]
MCF7-dox	Doxorubicin-Resistant Breast Cancer	5.5	[1]
HepG2	Liver Cancer	1.82	[2]
HCT-116	Colorectal Cancer	5.7	[2]
KB-3-1	Cervix Carcinoma	3.07	[3]
KB-V1	Multidrug-Resistant Cervix Carcinoma	6.07	[3]
Other Lines			
A-549	Non-Small Cell Lung Cancer	19.9	
HL-60	Leukemia	7.4	
c-Met Independent			
T-47D	Breast Cancer	>40	[1]
Non-Tumorigenic			



| MCF10A | Mammary Epithelial | No effect at similar doses |[1] |

Table 2: Meleagrin Inhibition of c-Met Kinase Activity

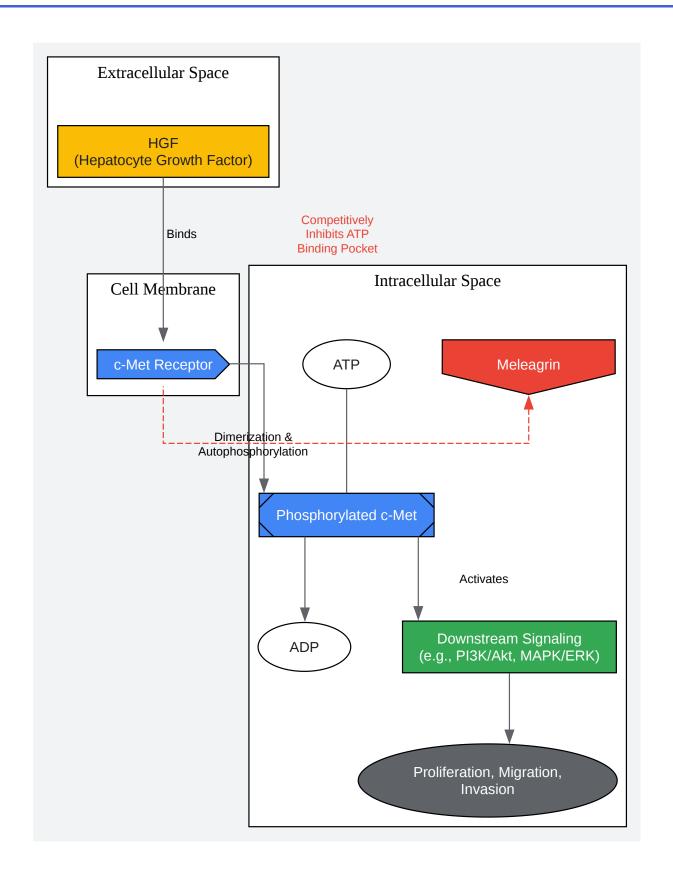
c-Met Type	Assay	IC50 (μM)	Reference
Wild Type	Z-Lyte™ Assay	4.2	[1]

| Mutant Type | Z-Lyte™ Assay | Not specified, but potent inhibition shown |[1] |

Signaling Pathway Visualization

The HGF/c-Met pathway is a critical cascade in cell growth and motility. **Meleagrin** acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met receptor and blocking downstream signaling.[1]





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Diagram of the HGF/c-Met signaling pathway and Meleagrin's inhibitory action.



Experimental Protocols

- Cell Proliferation Assay (MTT/SRB Assay):
 - Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - Treatment: Cells are treated with various concentrations of Meleagrin (or vehicle control) for a specified period (e.g., 48-72 hours).
 - Staining: For MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to formazan by viable cells. For SRB, cells are fixed and stained with Sulforhodamine B, which binds to cellular proteins.
 - Quantification: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.
- c-Met Kinase Activity (Z-Lyte[™] Assay):
 - Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity. A synthetic peptide substrate is phosphorylated by the c-Met kinase.
 - Reaction: The c-Met enzyme, ATP, and Meleagrin (at various concentrations) are incubated with the FRET-peptide substrate.
 - Development: A site-specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET.
 - Measurement: The fluorescence emission ratio is measured. High phosphorylation (low kinase inhibition) results in a high FRET signal, while low phosphorylation (high kinase inhibition) results in a low FRET signal. The percentage of inhibition is calculated to determine the IC₅₀ value.[1]
- Western Blot Analysis for c-Met Phosphorylation:
 - Cell Treatment: Cells are serum-starved and then pre-treated with Meleagrin before stimulation with HGF.



- Lysis: Cells are lysed, and protein concentration is determined.
- Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
- Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity of p-cMet is normalized to total c-Met to quantify the inhibition.

Antibacterial Activity: A Multi-Target Approach

Initial studies also revealed **Meleagrin**'s potential as an antibacterial agent, primarily through the inhibition of the bacterial enoyl-acyl carrier protein reductase (Fabl), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5]

Data Presentation: Fabl Inhibition and Antibacterial Potency

Table 3: Antibacterial and Fabl Inhibitory Activity of Meleagrin

Target	Organism	Assay Type	IC ₅₀ / MIC	Reference
Fabl Enzyme	E. coli	Enzyme Inhibition	IC50: 33.2 μM	[4]
Fabl Enzyme	S. aureus	Enzyme Inhibition	IC50: 40.1 μM	[4]

| Whole Cell | S. aureus ATCC 29213 | Biofilm Inhibition | MIC: 0.25 mg/mL |[3] |

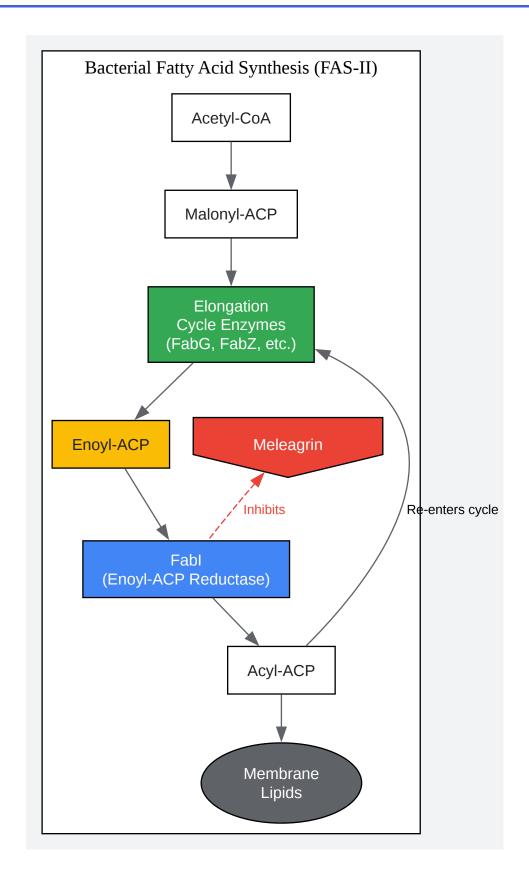
Interestingly, further studies demonstrated that while **Meleagrin** inhibits FabI, it also possesses at least one additional mode of action. This was concluded because no resistant mutants could be obtained, and the compound was also effective against bacteria like Streptococcus pneumoniae, which utilize the FabK isoform instead of FabI.[4][5]



Mechanism Visualization

The FAS-II pathway is crucial for bacterial membrane biosynthesis, making it an excellent target for antibiotics.





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Inhibition of the bacterial FAS-II pathway by **Meleagrin** via the FabI enzyme.



Experimental Protocols

- Fabl Enzyme Inhibition Assay:
 - Reaction Mixture: A reaction buffer containing NADH, the crotonoyl-CoA substrate, and varying concentrations of **Meleagrin** is prepared.
 - Initiation: The reaction is initiated by adding purified Fabl enzyme.
 - Measurement: The activity of Fabl is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
 - Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each Meleagrin concentration to derive the IC₅₀ value.
- Minimum Inhibitory Concentration (MIC) Determination:
 - Preparation: A two-fold serial dilution of **Meleagrin** is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
 - Inoculation: Each well is inoculated with a standardized bacterial suspension.
 - Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
 - Reading: The MIC is determined as the lowest concentration of Meleagrin that completely inhibits visible bacterial growth.

Anti-inflammatory and Antifibrotic Activity

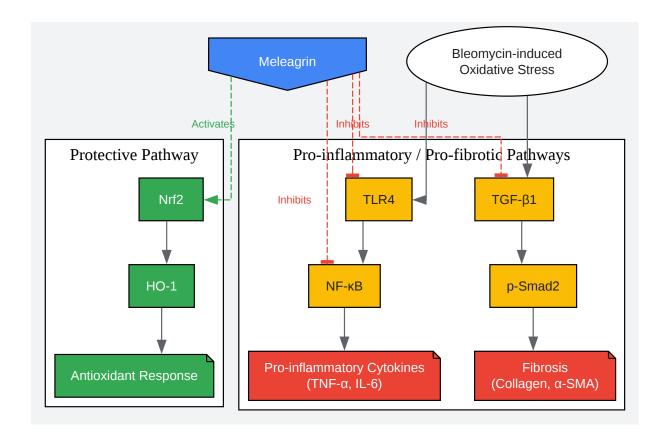
In a mouse model of bleomycin-induced pulmonary fibrosis, **Meleagrin** demonstrated significant protective effects attributed to a combination of antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties.[6][7]

Signaling Pathway Visualization

Meleagrin was found to intervene in multiple pathological cascades. It activates the protective Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting the pro-inflammatory TLR4/NF-



κB pathway and the pro-fibrotic TGF-β1/Smad-2 pathway.[6][7][8]



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Meleagrin's multi-pathway modulation in a pulmonary fibrosis model.

Experimental Protocols

- Bleomycin-Induced Pulmonary Fibrosis Mouse Model:
 - Induction: Lung fibrosis is induced in mice via a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg).[9]
 - Treatment: Mice are administered Meleagrin (e.g., 5 mg/kg daily) either as a treatment (post-bleomycin) or as a protective agent (pre- and post-bleomycin).[9]
 - Endpoint: After a set period (e.g., 3 weeks), mice are euthanized, and lung tissues are harvested for analysis.



- Analysis: Tissues are subjected to histopathological examination (e.g., H&E and Masson's trichrome staining for collagen) and biochemical assays.
- Measurement of Oxidative Stress Markers:
 - Tissue Homogenization: Lung tissue is homogenized to prepare lysates.
 - MDA Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
 - GSH Assay: Reduced glutathione (GSH) levels are quantified using Ellman's reagent.
 - Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD)
 and catalase are measured using specific colorimetric assay kits.[8]

Conclusion

Initial studies on the mechanism of action of **Meleagrin** reveal it to be a multi-target compound with significant therapeutic potential. Its ability to act as an ATP-competitive inhibitor of c-Met kinase provides a strong rationale for its development as an anticancer agent, particularly for c-Met-dependent malignancies.[1] Concurrently, its inhibition of the essential bacterial enzyme Fabl, coupled with a secondary mode of action that prevents resistance, positions it as a promising lead for novel antibiotics.[4][5] Finally, its capacity to modulate complex inflammatory, oxidative, and fibrotic pathways underscores its potential for treating diseases like pulmonary fibrosis.[6][7] These foundational studies provide a robust framework for further preclinical and clinical development of **Meleagrin** and its analogues.

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